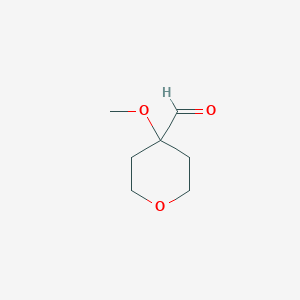

4-methoxytetrahydro-2H-pyran-4-carbaldehyde

Descripción general

Descripción

Ácido trans-4-Hidroxiciclohexanocarboxílico: es un compuesto químico con la fórmula molecular C₇H₁₂O₃. Es un sólido blanco a blanquecino que se utiliza como sustrato en la síntesis de ácido ciclohexanocarboxílico . Este compuesto también es un subproducto del metabolismo bacteriano intestinal y puede excretarse a través del tracto urinario .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación del Ácido trans-4-Hidroxiciclohexanocarboxílico implica la isomerización del Ácido cis-4-Hidroxiciclohexanocarboxílico. El proceso generalmente incluye los siguientes pasos :

Material de Partida: El ácido p-hidroxibenzoico se utiliza como material de partida.

Catalizador y Disolvente: Se agregan un catalizador y un disolvente a un reactor de alta presión para obtener una mezcla de Ácido cis- y trans-4-Hidroxiciclohexanocarboxílico.

Isomerización: La mezcla se somete a isomerización agregando alcóxido de sodio como catalizador y aumentando la temperatura.

Purificación: El Ácido trans-4-Hidroxiciclohexanocarboxílico se purifica mediante recristalización utilizando éter de petróleo y acetato de etilo.

Métodos de Producción Industrial: Los métodos de producción industrial para el Ácido trans-4-Hidroxiciclohexanocarboxílico son similares a las rutas sintéticas, pero se optimizan para la producción a gran escala. El uso de reactores de alta presión y catalizadores eficientes asegura un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Ácido trans-4-Hidroxiciclohexanocarboxílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un ácido carboxílico.

Reducción: El grupo ácido carboxílico se puede reducir para formar un alcohol.

Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se utilizan reactivos como cloruro de tionilo y tribromuro de fósforo para reacciones de sustitución.

Productos Principales:

Oxidación: Formación de ciclohexanona o ácido ciclohexanocarboxílico.

Reducción: Formación de ciclohexanol.

Sustitución: Formación de varios derivados de ciclohexano sustituidos.

Aplicaciones Científicas De Investigación

El Ácido trans-4-Hidroxiciclohexanocarboxílico tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como sustrato en la síntesis de ácido ciclohexanocarboxílico y otros derivados.

Biología: Estudiado como subproducto del metabolismo bacteriano intestinal y su papel en la salud intestinal.

Industria: Utilizado en la producción de varios intermediarios químicos y como reactivo en la síntesis orgánica.

Mecanismo De Acción

El mecanismo de acción del Ácido trans-4-Hidroxiciclohexanocarboxílico involucra su función como sustrato en varias reacciones bioquímicas. Es metabolizado por bacterias intestinales y excretado a través del tracto urinario . El compuesto también puede incorporarse al esqueleto de otras moléculas, como la tacrolimus, a través de vías biosintéticas .

Comparación Con Compuestos Similares

Compuestos Similares:

Ácido Ciclohexanocarboxílico: Un compuesto similar con un grupo ácido carboxílico pero sin el grupo hidroxilo.

Ácido cis-4-Hidroxiciclohexanocarboxílico: El isómero cis del Ácido trans-4-Hidroxiciclohexanocarboxílico.

Ciclohexanol: Un compuesto similar con un grupo hidroxilo pero sin el grupo ácido carboxílico.

Singularidad: El Ácido trans-4-Hidroxiciclohexanocarboxílico es único debido a su estereoquímica específica y la presencia de ambos grupos funcionales hidroxilo y ácido carboxílico. Esta combinación le permite participar en una amplia gama de reacciones químicas y lo convierte en un intermediario valioso en la síntesis orgánica .

Actividad Biológica

4-Methoxytetrahydro-2H-pyran-4-carbaldehyde (C₇H₁₂O₃), a compound characterized by its tetrahydropyran ring and aldehyde functional group, has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a methoxy group at the 4-position of the tetrahydropyran ring, contributing to its reactivity and biological interactions. The molecular weight is approximately 144.17 g/mol, and it is known for its flammable nature and potential skin irritant properties.

The biological activity of this compound is primarily attributed to its reactivity with various molecular targets:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophiles, influencing enzyme activity and metabolic pathways.

- Hydrogen Bonding : The methoxy group facilitates hydrogen bonding, enhancing interactions with biological molecules such as proteins and nucleic acids .

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cells, including glioblastoma and non-small cell lung cancer lines .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against a range of pathogens. Its effectiveness was tested against both Gram-positive and Gram-negative bacteria, revealing a notable inhibition of bacterial growth . This antimicrobial property is essential for developing new therapeutic agents.

Research Findings

A comprehensive overview of research findings related to the biological activity of this compound is presented in the following table:

| Study Reference | Biological Activity | Cell Line/Pathogen | IC50 Value |

|---|---|---|---|

| Anticancer | U373 (glioblastoma) | 15 µM | |

| Antimicrobial | Staphylococcus aureus | 20 µg/mL | |

| Antidiabetic | α-glucosidase | 40 µM |

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on glioblastoma cells. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : In another study, the compound was tested against multidrug-resistant strains of bacteria. The findings revealed that it significantly reduced bacterial load in vitro, highlighting its potential as an antimicrobial agent .

Applications in Medicine and Industry

Given its unique biological activities, this compound has potential applications in:

- Drug Development : As a lead compound for designing novel anticancer and antimicrobial drugs.

- Organic Synthesis : Serving as an intermediate in synthesizing more complex organic molecules.

Propiedades

IUPAC Name |

4-methoxyoxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHJOULIZJAHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478572 | |

| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175982-76-0 | |

| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyoxane-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.